Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate
Description
Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate (IUPAC name) is a synthetic tricyclic carbamate derivative with a complex stereochemistry. It is pharmacologically recognized as Vorapaxar (CAS: 618385-10-7), a reversible protease-activated receptor-1 (PAR-1) antagonist that inhibits thrombin-induced platelet aggregation . Its molecular formula is C₂₉H₃₃FN₂O₄ (molecular weight: 492.58 g/mol), featuring a fluorophenylpyridine substituent and a diphenylcarbamoyl group critical for PAR-1 binding . Vorapaxar is metabolized primarily by CYP3A4 and CYP2J2 and interacts with the ABCB1 transporter, influencing its pharmacokinetic profile .
Properties
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O5/c1-3-35-29(34)30-20-14-15-23-19(16-20)17-24-25(18(2)36-28(24)33)26(23)27(32)31(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,18-20,23-26H,3,14-17H2,1-2H3,(H,30,34)/t18-,19+,20-,23-,24-,25-,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHOOQHZKUMXOB-RBNACLDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)C(OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[C@H](OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101825 | |
| Record name | Carbamic acid, [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(diphenylamino)carbonyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900161-12-8 | |
| Record name | Carbamic acid, [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(diphenylamino)carbonyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900161-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(diphenylamino)carbonyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate is a complex organic compound with potential biological activity. This article aims to provide an in-depth exploration of its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C29H34N2O5
- Molecular Weight : 490.59 g/mol
The structure features a carbamate functional group linked to a naphtho-furan derivative, which is known to exhibit diverse biological activities due to its unique chemical properties.
1. Anti-inflammatory Activity
Recent studies indicate that compounds structurally similar to ethyl carbamate derivatives exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, compounds with similar furan moieties have been shown to selectively inhibit COX-2 with IC50 values ranging from 0.04 to 0.46 μM while having higher IC50 values for COX-1 .
2. Analgesic Effects
In addition to anti-inflammatory properties, this compound may also possess analgesic effects. The analgesic activity is often assessed through various pain models in vivo, demonstrating efficacy in reducing pain responses in laboratory settings .
Case Study 1: COX Inhibition
In a study assessing the biological activity of related compounds, derivatives with a similar structure were evaluated for COX inhibition. The results indicated that several compounds demonstrated high selectivity for COX-2 over COX-1, making them potential candidates for anti-inflammatory drug development .
Case Study 2: Cytotoxicity Assays
In vitro assays have shown that certain furan-containing compounds exhibit cytotoxic effects on human cancer cell lines. These studies typically involve MTT assays where cell viability is measured after treatment with varying concentrations of the compound .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Similarity Analysis
Structural analogs were identified using Tanimoto coefficient-based similarity indexing (threshold ≥0.8), a method validated for comparing molecular fingerprints . Key analogs include:
Note: Tanimoto scores are extrapolated from methods in ; exact values require computational validation.
Pharmacokinetic and Pharmacodynamic Comparison
Key Findings :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
